molecular formula C11H12F3N B1453258 2-Phenyl-2-(trifluoromethyl)pyrrolidine CAS No. 1269151-41-8

2-Phenyl-2-(trifluoromethyl)pyrrolidine

Cat. No. B1453258
M. Wt: 215.21 g/mol
InChI Key: SFSYMZXWRKWMMD-UHFFFAOYSA-N
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Description

“2-Phenyl-2-(trifluoromethyl)pyrrolidine” is a chemical compound with the CAS Number: 1269151-41-8 . It has a molecular weight of 215.22 . The compound is in liquid form .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “2-Phenyl-2-(trifluoromethyl)pyrrolidine”, has been a topic of interest in the chemistry community . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The IUPAC name for this compound is 2-phenyl-2-(trifluoromethyl)pyrrolidine . The InChI code for this compound is 1S/C11H12F3N/c12-11(13,14)10(7-4-8-15-10)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2 .


Physical And Chemical Properties Analysis

“2-Phenyl-2-(trifluoromethyl)pyrrolidine” is a liquid at room temperature . It has a molecular weight of 215.22 .

Scientific Research Applications

Catalysis and Synthesis

  • 2-Phenyl-2-(trifluoromethyl)pyrrolidine derivatives have been utilized as catalysts in chemical reactions. For example, a combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid catalyzed the addition of alkyl methyl ketones with high yield and enantioselectivity, highlighting the role of the silyl group in regioselection and substrate reactivity (Chowdhury & Ghosh, 2009).

Organic Chemistry and Material Science

  • In material science, 2-Phenyl-2-(trifluoromethyl)pyrrolidine compounds play a significant role. For instance, their incorporation into fullerene pyrrolidines has been studied for their optical and electrochemical properties, suggesting potential applications in photovoltaic materials due to their good fluorescence and electrochemical attributes (Li et al., 2012).

Agricultural Chemistry

  • This compound has also been important in the field of agriculture, particularly in crop protection. Trifluoromethyl pyridines, closely related to 2-Phenyl-2-(trifluoromethyl)pyrrolidine, have been successfully incorporated into molecules with biological properties useful in fungicides, herbicides, and insecticides (Burriss et al., 2018).

Pharmaceutical and Medicinal Chemistry

  • In medicinal chemistry, derivatives of 2-Phenyl-2-(trifluoromethyl)pyrrolidine have been synthesized for potential applications in drug development. For instance, the synthesis of fluorinated derivatives of sigma-1 receptor modulators has been reported, indicating the versatility of this compound in creating pharmacologically relevant structures (Kuznecovs et al., 2020).

Future Directions

Pyrrolidine and its derivatives, including “2-Phenyl-2-(trifluoromethyl)pyrrolidine”, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-phenyl-2-(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)10(7-4-8-15-10)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSYMZXWRKWMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-(trifluoromethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Grellepois, AB Jamaa, NS Rosa - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
The diastereoselective addition of allyl zinc and allylindium derivatives to α-trifluoromethyl N-tert-butanesulfinyl hemiaminals, bench stable precursors of aryl and alkyl trifluoromethyl …
Number of citations: 11 pubs.rsc.org
W Huang, C Ni, Y Zhao, W Zhang, AD Dilman, J Hu - Tetrahedron, 2012 - Elsevier
An efficient and straightforward nucleophilic difluoromethylation of CN bonds in heterocycles under the activation of alkylating agents has been developed. Cyclic iminium salts derived …
Number of citations: 30 www.sciencedirect.com

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